molecular formula C10H12BrClN2O B13546945 4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride CAS No. 1177352-87-2

4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride

Cat. No.: B13546945
CAS No.: 1177352-87-2
M. Wt: 291.57 g/mol
InChI Key: JPUDKHNDZLOKRX-UHFFFAOYSA-N
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Description

4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group at the fourth position and a bromophenyl group at the first position of the pyrrolidinone ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with 4-aminobutyric acid in the presence of a reducing agent to form the intermediate 4-amino-1-(2-bromophenyl)pyrrolidin-2-one. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydrolyzed products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride can be compared with other similar compounds, such as:

    4-Amino-1-(4-bromophenyl)pyrrolidin-2-one: This compound has a similar structure but with the bromine atom at the fourth position of the phenyl ring.

    4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one: This compound has a chlorine atom instead of a bromine atom at the second position of the phenyl ring.

    4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one: This compound has a fluorine atom instead of a bromine atom at the second position of the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its chemical and biological properties.

Biological Activity

4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique molecular structure and biological properties. This compound, characterized by the presence of a pyrrolidinone ring and a bromophenyl group, has been studied for various pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN2O·HCl, with a molecular weight of approximately 291.57 g/mol. The compound features a five-membered lactam structure, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar pyrrolidinone structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of pyrrolidinone can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. The presence of halogen substituents, like bromine, is believed to enhance these antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Table 1: Antimicrobial Activity of Pyrrolidinone Derivatives

Compound NameActivity TypeMIC (mg/mL)Target Organisms
4-Amino-1-(2-bromophenyl)pyrrolidin-2-oneAntibacterial0.0039 - 0.025S. aureus, E. coli
4-Amino-1-(4-bromophenyl)pyrrolidin-2-oneAntifungalNot specifiedVarious fungal strains
1-(4-Bromophenyl)pyrrolidin-2-oneAntibacterialNot specifiedVarious bacterial strains

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The mechanism appears to involve the modulation of signaling pathways that control cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream effects on cellular function.
  • Hydrophobic Interactions : The bromophenyl group facilitates hydrophobic interactions with lipid membranes or protein structures, enhancing its bioactivity.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Antibacterial Properties : A study conducted on pyrrolidine derivatives demonstrated that 4-amino-1-(2-bromophenyl)pyrrolidin-2-one exhibited potent antibacterial activity against both S. aureus and E. coli, with MIC values indicating effective inhibition at low concentrations .
  • Anticancer Research : Another research effort focused on the anticancer properties of similar compounds revealed that modifications in the pyrrolidine structure could lead to enhanced efficacy against specific cancer cell lines, suggesting that further structural optimization could yield more potent derivatives.

Properties

CAS No.

1177352-87-2

Molecular Formula

C10H12BrClN2O

Molecular Weight

291.57 g/mol

IUPAC Name

4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C10H11BrN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H

InChI Key

JPUDKHNDZLOKRX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Br)N.Cl

Origin of Product

United States

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